
Cyanuric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanuric acid can be synthesized through several methods. One common method involves the thermal decomposition of urea. This process begins at approximately 175°C and involves the release of ammonia . Another method includes the addition-elimination reaction of dihydric alcohol and urea under alkaline conditions, which can yield this compound with over 90% efficiency .
Industrial Production Methods: The industrial production of this compound primarily relies on the pyrolysis of urea. In this process, urea is heated to high temperatures (above 250°C) without a solvent, leading to the formation of this compound . This method is favored due to the availability and low cost of urea.
Chemical Reactions Analysis
Types of Reactions: Cyanuric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form melamine under high pressure and with a catalyst at 350–400°C.
Substitution: It reacts with inorganic and organic bases to form salts, favoring the hydroxytautomer in alkaline solutions.
Common Reagents and Conditions:
Bases: this compound reacts with bases to form salts.
Ammonia: Used in the production of melamine from this compound.
Epoxides: React with this compound to form hydroxyalkyl isocyanurates.
Major Products:
Melamine: Produced from the reaction of this compound with ammonia.
Hydroxyalkyl Isocyanurates: Formed from the reaction with epoxides.
Scientific Research Applications
Swimming Pool Maintenance
Chlorine Stabilization
Cyanuric acid is predominantly used as a chlorine stabilizer in swimming pools. It binds with free chlorine, reducing its degradation by ultraviolet (UV) light from the sun. This prolongs the effectiveness of chlorine, decreasing the frequency of reapplication needed to maintain safe water conditions.
Case Study: Efficacy in Pathogen Inactivation
A study conducted by the Centers for Disease Control and Prevention (CDC) demonstrated that this compound significantly delays the inactivation of Cryptosporidium oocysts by chlorine. At varying concentrations of this compound (20 mg/L to 100 mg/L), the time required for effective pathogen reduction increased, indicating that while this compound is beneficial for chlorine stability, it may necessitate additional remediation strategies following fecal incidents in pools .
This compound Concentration (mg/L) | Chlorine Concentration (mg/L) | Log Reduction of Oocysts | Contact Time (h) |
---|---|---|---|
20 | 20 | 1 | 61.9 |
40 | 40 | 1.4 | 17.2 |
100 | 40 | Not calculable | N/A |
Industrial Applications
Raw Material for Synthesis
this compound serves as a precursor in the production of various chemicals, including herbicides, disinfectants, and plastics. Its trifunctionality allows it to participate in crosslinking reactions, which are crucial for creating durable materials such as polyurethane resins and polyisocyanurate thermoset plastics .
Table: Industrial Uses of this compound
Application | Description |
---|---|
Plastics | Used in manufacturing durable plastic products |
Herbicides | Acts as an intermediate in the synthesis of herbicides |
Disinfectants | Component in formulations aimed at microbial control |
Fire Retardants | Contributes to the development of flame-resistant materials |
Agricultural Applications
Fertilizer Component
this compound's slow-release nitrogen content makes it an effective fertilizer. It enhances nitrogen availability to crops, promoting growth and improving yields without the risk of leaching that is common with traditional fertilizers .
Environmental Considerations
Toxicity and Safety
this compound is regarded as low in toxicity, making it suitable for residential and commercial use. Unlike other chemicals used for sanitization and disinfection, this compound poses minimal risks to human health and environmental safety .
Mechanism of Action
Cyanuric acid exerts its effects through its ability to form stable complexes with other compounds. For example, it stabilizes free chlorine in swimming pools by preventing it from evaporating due to UV sunlight . The molecular targets and pathways involved include the formation of stable salts and complexes with bases and other reactive species .
Comparison with Similar Compounds
Cyanuric Chloride: Used in the synthesis of melamine derivatives.
Cyanuric Fluoride: Another triazine compound with similar properties.
Cyanuric Bromide: Similar in structure and reactivity to cyanuric acid.
Uniqueness: this compound is unique due to its ability to form stable complexes and its wide range of applications in various fields. Its stability and reactivity make it a valuable compound in industrial and scientific research.
Biological Activity
Cyanuric acid (CYA), a compound commonly used as a chlorine stabilizer in swimming pools and as a disinfectant by-product, has garnered attention for its biological activity and potential health implications. This article explores the biological activity of this compound through various studies, focusing on its biodegradation, effects on human health, and antimicrobial properties.
Overview of this compound
This compound is a triazine derivative with the chemical formula . It is primarily used to stabilize chlorine in swimming pools, preventing its degradation by ultraviolet (UV) light. While beneficial for pool maintenance, its presence raises concerns regarding environmental and health risks.
Biodegradation Pathways
Recent studies have identified significant pathways for the biodegradation of this compound. The bacterium Pseudomonas sp. strain ADP has been extensively studied for its ability to degrade this compound through a newly defined pathway that proceeds via biuret. This pathway was shown to be more prevalent than previously recognized pathways, indicating a broader ecological role for this compound-degrading bacteria.
Key Findings:
- Bacterial Isolation : A variety of bacteria capable of utilizing this compound as a nitrogen source were isolated from diverse environments.
- Genomic Analysis : Genome sequencing revealed genes associated with this compound degradation, highlighting the presence of biuret hydrolase enzymes that facilitate this process .
- Pathway Efficiency : The newly discovered pathway is more efficient than traditional pathways previously documented in Pseudomonas species, suggesting that environmental adaptations may enhance biodegradation rates .
Health Implications: Urolithiasis
This compound has been implicated in health risks, particularly concerning urolithiasis (kidney stones). A case-control study demonstrated that individuals with urolithiasis had significantly higher urinary concentrations of this compound compared to controls.
Study Details:
- Population Sample : Urine samples from 70 urolithiasis patients and 70 matched controls were analyzed.
- Results : The case group exhibited a 2.81-fold increase in urinary CYA concentration (34.87 ng/mL vs. 12.43 ng/mL, p < 0.001), suggesting a potential link between CYA exposure and kidney stone formation .
- Risk Factors : Additional risk factors included higher labor intensity and dietary habits associated with increased exposure to CYA .
Antimicrobial Properties
This compound's role as a chlorine stabilizer also affects its antimicrobial properties. Studies have shown that CYA can significantly delay the inactivation of Cryptosporidium parvum, a common waterborne pathogen.
Experimental Findings:
- Chlorine Efficacy : At varying concentrations of free chlorine (20 mg/L and 40 mg/L), the presence of CYA increased the CT values (concentration × time) required to achieve effective inactivation of Cryptosporidium, thus reducing the overall efficacy of chlorine disinfection .
- Public Health Recommendations : These findings emphasize the need for additional remediation strategies in swimming pools following fecal contamination incidents due to the reduced effectiveness of chlorination in the presence of CYA .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying cyanuric acid in biological and environmental matrices?
- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its sensitivity and specificity. For urine samples, preservation techniques (e.g., acidification) and integrated clean-up protocols are critical to prevent degradation . Validation should include spike-recovery tests and calibration curves using certified reference materials (CRMs) .
- Key considerations : Matrix effects (e.g., urine salts) may interfere with ionization efficiency; internal standards (e.g., isotopic analogs) are advised to improve accuracy .
Q. How should experimental designs account for this compound’s stability in aqueous systems?
- Methodology : Stability studies must include pH, temperature, and UV exposure controls. For example, this compound degrades under alkaline conditions (pH >9) but remains stable in neutral pH . Kinetic studies should employ time-series sampling and Arrhenius modeling to predict degradation rates under varying conditions .
- Data interpretation : Use ANOVA to compare stability across conditions, with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences .
Q. What ethical frameworks apply to human studies involving this compound exposure?
- Guidelines : Obtain informed consent for biomarker analysis (e.g., urine this compound as a pool water ingestion marker). Protocols must specify data anonymization, risk disclosure, and Institutional Review Board (IRB) approval .
- Case example : In recreational water studies, ethical reporting requires distinguishing between accidental ingestion and intentional exposure .
Advanced Research Questions
Q. How can contradictory findings on this compound toxicity (e.g., hepatic vs. renal effects) be resolved?
- Methodology : Conduct systematic reviews with meta-analysis to aggregate data from heterogeneous studies (e.g., rodent models vs. in vitro assays). Weight findings by study quality (e.g., sample size, dose accuracy) .
- Case study : Wang et al. (2012) identified dose-dependent renal toxicity in broilers exposed to this compound alone, but synergistic effects with melamine require further mechanistic studies .
Q. What statistical approaches are optimal for analyzing this compound’s environmental persistence in multi-compartment systems?
- Methodology : Use multivariate regression to model interactions between soil adsorption, water solubility, and microbial degradation. Principal component analysis (PCA) can reduce dimensionality in datasets with collinear variables (e.g., organic matter content, pH) .
- Data challenges : Address spatial autocorrelation in environmental samples via geostatistical models (e.g., kriging) .
Q. How can multi-omics approaches elucidate this compound’s metabolic pathways in non-model organisms?
- Methodology : Combine transcriptomics (RNA-Seq) and metabolomics (LC-MS/MS) to identify upregulated detoxification genes (e.g., cytochrome P450) and metabolite shifts. Functional enrichment analysis (e.g., KEGG pathways) links molecular changes to phenotypic outcomes .
- Validation : Knockout models (e.g., CRISPR-Cas9) confirm candidate gene roles in this compound metabolism .
Q. Methodological Best Practices
Q. What criteria define a robust research question for this compound studies?
- Guidelines :
- Specificity : Avoid broad questions like “Is this compound toxic?”; instead, ask “What is the LD50 of this compound in zebrafish embryos under UV exposure?” .
- Measurability : Ensure variables (e.g., concentration, exposure duration) are quantifiable .
- Novelty : Address gaps, such as this compound’s role in intumescent flame retardants (e.g., melamine cyanurate in polypropylene) .
Q. How should researchers handle conflicting data on this compound’s environmental half-life?
- Resolution strategy :
Replicate experiments under standardized conditions (e.g., ISO guidelines for water chemistry).
Compare analytical methods (e.g., HPLC vs. spectrophotometry) for systematic bias .
Publish negative results to reduce publication bias .
Q. Data Presentation and Reproducibility
Q. What metadata is essential for reproducibility in this compound research?
- Required details :
- Chemical sourcing : Purity grades, supplier names, and batch numbers .
- Instrument parameters : Column type (e.g., C18), mobile phase composition, and MS fragmentation voltages .
- Statistical code : Share R/Python scripts for transparency .
Q. How to integrate supplementary materials effectively in this compound publications?
- Standards :
- Upload raw chromatograms, spectral data, and calibration curves as supplementary files.
- Reference datasets using persistent identifiers (e.g., DOI) .
Properties
IUPAC Name |
1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSLODLOARCGLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3, Array, C3N3(OH)3 | |
Record name | CYANURIC ACID | |
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Record name | CYANURIC ACID | |
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Record name | cyanuric acid | |
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URL | https://en.wikipedia.org/wiki/Cyanuric_acid | |
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Source | PubChem | |
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Related CAS |
27026-93-3, Array | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, homopolymer | |
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Record name | Cyanuric acid | |
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DSSTOX Substance ID |
DTXSID7024873 | |
Record name | Cyanuric acid | |
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Molecular Weight |
129.07 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. (NTP, 1992), Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; NKRA; Pellets or Large Crystals, White, odorless solid; [Hawley] Hygroscopic; [CHEMINFO] Off-white powder; [MSDSonline], Solid, ODOURLESS WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |
Record name | CYANURIC ACID | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |
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Record name | Cyanuric acid | |
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Record name | Cyanuric acid | |
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Record name | CYANURIC ACID | |
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Boiling Point |
DECOMPOSES (NTP, 1992), Sublimes and dissociates to isocyanuric acid at higher />330 °C/ temperatures | |
Record name | CYANURIC ACID | |
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Record name | CYANURIC ACID | |
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Solubility |
0.5 mL (NTP, 1992), Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2; diemthyl sulfoxide 17.4., Soluble in hot alcohols, pyridine, concentrated HCL without decomposition; in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform., Solubility in 96% H2SO4 (25 °C): 14.1%, Solubility in water (%): 0.2 at 25 °C; 2.6 at 90 °C; 10.0 at 150 °C, For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page., 2 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.27 | |
Record name | CYANURIC ACID | |
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Density |
2.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.75 deg 25 °C/4 °C 9 (anhydride); 1.66 at 25 °C/4 °C (dihydrate), 2.5 g/cm³ | |
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Vapor Pressure |
0.00000003 [mmHg], Vapor pressure, Pa at 25 °C: | |
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Impurities |
Ammelide, 1% Max | |
Record name | CYANURIC ACID | |
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Color/Form |
White crystalline solid, CRYSTALLINE POWDER | |
CAS No. |
108-80-5 | |
Record name | CYANURIC ACID | |
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Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYANURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H497R4QKTZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CYANURIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyanuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYANURIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1313 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
greater than 680 °F (DEC.) (NTP, 1992), 360 °C | |
Record name | CYANURIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20063 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYANURIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyanuric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.